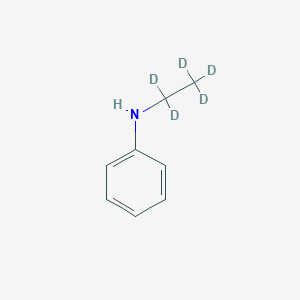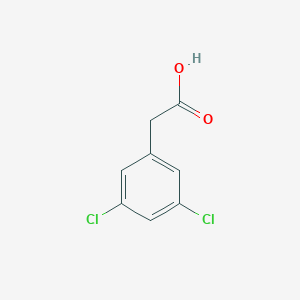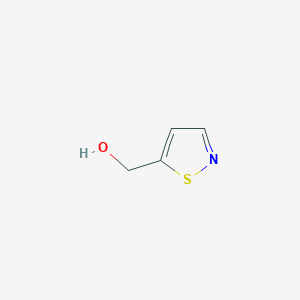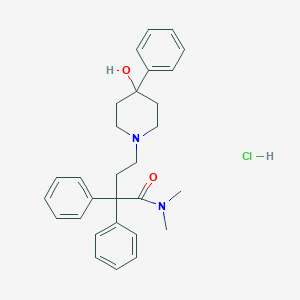
Desclorloperamida Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Aplicaciones Científicas De Investigación
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
Deschloroloperamide Hydrochloride is structurally similar to opiate receptor agonists . Its primary targets are the μ-opioid receptors in the myenteric plexus of the large intestine . These receptors play a crucial role in regulating gastrointestinal signaling, motility, and the balance of fluids and electrolytes .
Mode of Action
Deschloroloperamide Hydrochloride acts directly on the μ-opioid receptors. It inhibits peristalsis and prolongs transit time in the intestines . This interaction results in reduced fecal volume, increased viscosity, and diminished fluid and electrolyte loss . It also demonstrates antisecretory activity .
Biochemical Pathways
The compound’s interaction with the μ-opioid receptors affects several biochemical pathways. These include pathways related to gastrointestinal signaling and the regulation of fluid and electrolyte balance . .
Pharmacokinetics
It is known that the compound is a highly lipophilic synthetic phenylpiperidine opioid This suggests that it may have significant absorption and distribution characteristics
Result of Action
The molecular and cellular effects of Deschloroloperamide Hydrochloride’s action are primarily seen in its anti-diarrheal effects. By acting on the μ-opioid receptors and inhibiting peristalsis, it effectively controls diarrhea . .
Análisis Bioquímico
Biochemical Properties
It is known that it is a metabolite of Loperamide Hydrochloride . Loperamide is known to interact with opioid receptors in the gut, slowing gut motility and aiding in the treatment of diarrhea
Cellular Effects
The cellular effects of Deschloroloperamide Hydrochloride are not well-studied. Its parent compound, Loperamide, has been shown to have effects on various types of cells. For instance, in cell culture, Loperamide has been found to be effective against glioblastoma cells . It would be interesting to investigate if Deschloroloperamide Hydrochloride has similar effects.
Molecular Mechanism
Loperamide, the parent compound, is known to work by slowing the contractions of the intestines . It does this by binding to opioid receptors, which are G-protein coupled receptors that inhibit the release of acetylcholine and decrease peristalsis
Temporal Effects in Laboratory Settings
It is known that Loperamide, the parent compound, has a half-life of 9-14 hours
Dosage Effects in Animal Models
It is known that Loperamide, the parent compound, can cause side effects such as constipation, bloat, and sleepiness in dogs
Metabolic Pathways
It is known that Loperamide, the parent compound, is extensively metabolized in the liver
Transport and Distribution
It is known that Loperamide, the parent compound, is a highly lipophilic drug
Subcellular Localization
It is known that Loperamide, the parent compound, does not cross the blood-brain barrier at normal doses
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride involves multiple steps. One of the common methods includes the hydrogenation of a corresponding nonracemic 1-(4-benzoxy-phenyl)-2-(4-hydroxy-4-phenyl-piperidin-1-yl)-1-propanone using a catalyst system comprising ruthenium, a nonracemic diphosphine ligand, a bidentate amine ligand, and a base . This process ensures the formation of the desired compound with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
4-phenylpiperidine: A simpler piperidine derivative with similar structural features.
N-benzyl piperidines: Known for their antiviral activities.
Spiropiperidines: Another class of piperidine derivatives with diverse biological activities
Uniqueness
What sets 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
IUPAC Name |
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2.ClH/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24;/h3-17,33H,18-23H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEMHXIJSVZODB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)
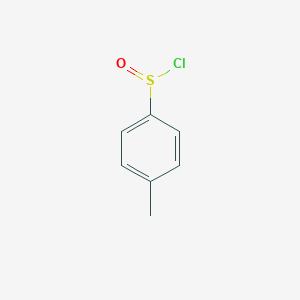
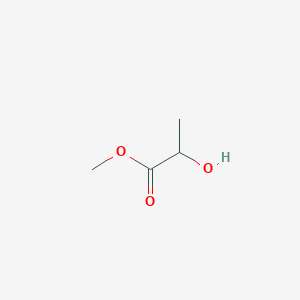
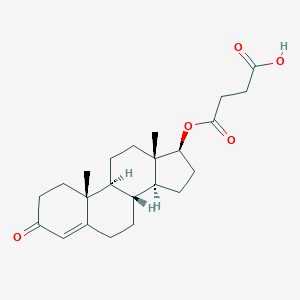
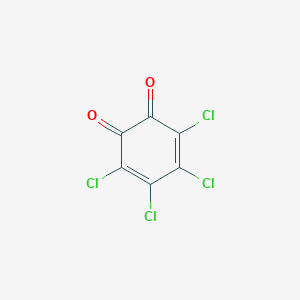
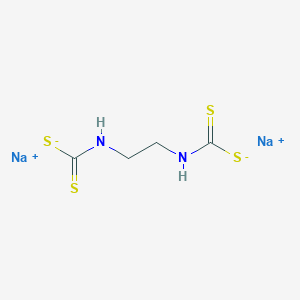

![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)

